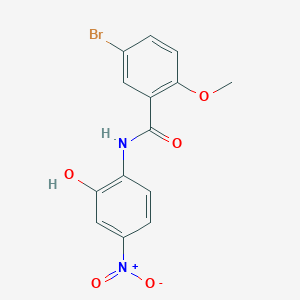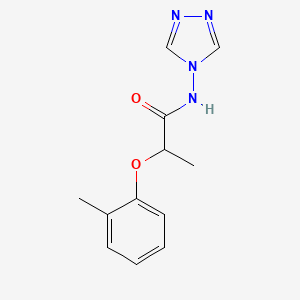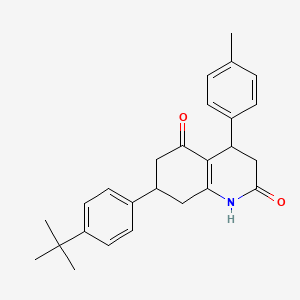![molecular formula C19H13ClN2O6 B4207536 2-Chloro-4-nitrobenzyl 3-[(2-furylcarbonyl)amino]benzoate](/img/structure/B4207536.png)
2-Chloro-4-nitrobenzyl 3-[(2-furylcarbonyl)amino]benzoate
Overview
Description
2-Chloro-4-nitrobenzyl 3-[(2-furylcarbonyl)amino]benzoate is an organic compound that features a benzyl group substituted with chlorine and nitro groups, and a benzoate ester linked to a furoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzyl 3-[(2-furylcarbonyl)amino]benzoate typically involves multi-step organic reactions. One common approach is to start with the nitration of a benzyl compound to introduce the nitro group, followed by chlorination to add the chlorine substituent. The furoylamino group can be introduced through an amide formation reaction, where a furoyl chloride reacts with an amine derivative of benzoic acid. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzyl 3-[(2-furylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or convert it to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of an amine derivative.
Substitution: Replacement of the chlorine atom with other functional groups.
Scientific Research Applications
2-Chloro-4-nitrobenzyl 3-[(2-furylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrobenzyl 3-[(2-furylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The nitro and chlorine groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The furoylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzonitrile: Similar structure but with a nitrile group instead of the benzoate ester.
2-chloro-4-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of the furoylamino group.
4-nitrobenzyl 3-(2-furoylamino)benzoate: Similar structure but without the chlorine substituent.
Uniqueness
2-Chloro-4-nitrobenzyl 3-[(2-furylcarbonyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and chlorine groups allows for diverse chemical transformations, while the furoylamino group provides additional sites for interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 3-(furan-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O6/c20-16-10-15(22(25)26)7-6-13(16)11-28-19(24)12-3-1-4-14(9-12)21-18(23)17-5-2-8-27-17/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNBHNDPCXPRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4207455.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4207458.png)
![ethyl 4-[4-(4-nitrophenoxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4207460.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4207466.png)
![2-bromobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B4207470.png)
![2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N,N-DIETHYL-2-OXOACETAMIDE](/img/structure/B4207477.png)

![Propan-2-yl 3-[[2-[[5-[2-[(4-bromobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4207488.png)


![2-[(4-methylphenyl)thio]-N-(3-phenylpropyl)propanamide](/img/structure/B4207508.png)
![1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4207513.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4207517.png)
![N~4~-[4-(Acetylamino)phenyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)-4-quinolinecarboxamide](/img/structure/B4207533.png)
